rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid
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Overview
Description
rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[410]heptane-7-carboxylic acid is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[410]heptane-7-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, such as halides or amines .
Scientific Research Applications
rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
- rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Uniqueness
rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[410]heptane-7-carboxylic acid is unique due to its specific stereochemistry and the presence of both the tert-butoxycarbonyl protecting group and the carboxylic acid functionality
Properties
Molecular Formula |
C11H17NO5 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(1R,6S,7S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-4-5-16-8-6(7(8)12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m0/s1 |
InChI Key |
LNBOSRZHKZRHKJ-BIIVOSGPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H]2[C@@H]1[C@@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1C2C(=O)O |
Origin of Product |
United States |
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